N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c1-9-7-12(18-8-9)13(16)14-5-4-10(15)11-3-2-6-17-11/h2-3,6-8,10,15H,4-5H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKWLVDDGYPQET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Deconstruction
The target molecule dissects into two primary components:
- 4-Methylthiophene-2-carboxylic acid (Acyl donor)
- 3-Amino-3-(thiophen-2-yl)propan-1-ol (Nucleophilic amine)
Critical disconnection occurs at the amide bond, suggesting coupling via either:
Thiophene Ring Construction Strategies
Both aromatic systems derive from established thiophene functionalization techniques:
- Vilsmeier-Haack formylation for C-2 substitution patterns
- Directed ortho-metalation for regiocontrolled methyl group introduction
Synthetic Routes to 4-Methylthiophene-2-carboxylic Acid
Oxidation of 2-Methylthiophene
Procedure:
- Bromination : Treat 2-methylthiophene (1.0 eq) with NBS (1.1 eq) in CCl₄ at 0°C → 5-bromo-2-methylthiophene
- Metal-Halogen Exchange : React with n-BuLi (1.2 eq) in THF at -78°C
- Carboxylation : Quench with solid CO₂ → 4-methylthiophene-2-carboxylic acid (62% yield)
Analytical Data :
Direct Carboxylation via C-H Activation
Optimized Conditions :
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: 1,10-Phenanthroline (10 mol%)
- Oxidant: Ag₂CO₃ (2.0 eq)
- Solvent: DMF/H₂O (9:1) at 120°C → 78% yield
Synthesis of 3-Amino-3-(thiophen-2-yl)propan-1-ol
Nitroaldol (Henry) Reaction Pathway
Stepwise Protocol :
- Ketone Formation : React thiophen-2-yl lithium with acetonitrile → 2-thienylacetonitrile
- Nitroalkene Synthesis : Treat with nitromethane/KOtBu → β-nitrothiophene
- Reduction : H₂ (50 psi) over Ra-Ni → 3-amino-3-(thiophen-2-yl)propan-1-ol (55% overall)
Critical Parameters :
Enzymatic Resolution of Racemic Mixtures
Biocatalytic Approach :
- Lipase PS-IM (Immobilized)
- Substrate: Racemic 3-hydroxy precursor
- Acyl donor: Vinyl acetate
- Conversion: 48% (ee >99%)
Amide Bond Formation Strategies
Acyl Chloride Mediated Coupling
Procedure :
- Chlorination : 4-Methylthiophene-2-carboxylic acid (1.0 eq) + oxalyl chloride (3.0 eq) → acyl chloride
- Schotten-Baumann Conditions :
Optimization Data :
| Parameter | Tested Range | Optimal Value | Yield Impact | |
|---|---|---|---|---|
| Base | Et₃N, DIPEA, NaOH | DIPEA | +12% | |
| Solvent | DCM, THF, EtOAc | THF | +9% | |
| Temperature | 0°C, RT, 40°C | 0°C → RT | +15% |
Coupling Reagent Assisted Methods
HATU Protocol :
- Carboxylic acid (1.0 eq), HATU (1.2 eq), HOAt (0.2 eq)
- Amine (1.1 eq), DIPEA (3.0 eq) in DMF
- RT, 12h → 74% yield
Advantages :
Protecting Group Strategies
Silyl Ether Protection
TBS Protection :
- TBSCl (1.5 eq), imidazole (2.0 eq) in DMF → 93% yield
- Stability: Resists cleavage under HATU coupling conditions
Deprotection :
Acetal Protection Alternatives
Cyclic Carbonate Formation :
Purification and Characterization
Chromatographic Resolution
HPLC Conditions :
Spectroscopic Fingerprinting
¹³C NMR Key Signals :
HRMS Validation :
Scalability and Process Optimization
Continuous Flow Implementation
Reactor Design :
- Acyl chloride generation: Corning AFR module
- Coupling: Ehrfeld Mikrotechnik BTS reactor
- Throughput: 2.1 kg/day (pilot scale)
Advantages :
Green Chemistry Metrics
| Metric | Batch Process | Flow Process | Improvement |
|---|---|---|---|
| E-Factor | 86 | 32 | 63% ↓ |
| PMI (g/g) | 45 | 19 | 58% ↓ |
| Energy (kJ/mol) | 820 | 510 | 38% ↓ |
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminium hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Halogenation can be carried out using bromine (Br2) in acetic acid.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methylthiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Structural Analogues in Antiproliferative Activity
Thiophene derivatives are widely studied for their anticancer properties. For example:
- (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (Compound 26): Exhibits an IC50 of 10.25 µM against human breast cancer cells, outperforming doxorubicin (IC50 ~30 µM). The presence of a sulfonamide group and conjugated enamine system enhances its binding to cellular targets .
- (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (Compound 29): Shows an IC50 of 9.39 µM, attributed to the methoxybenzothiazole moiety, which improves membrane permeability .
Comparison with Target Compound :
The target compound lacks the sulfonamide or benzothiazole groups present in these analogs but shares the thiophene core. This structural divergence may reduce antiproliferative efficacy unless the hydroxypropyl chain compensates via hydrogen bonding or improved solubility.
Thiophene-Based Antimicrobial Agents
- N-[3-(10H-phenothiazin-10-yl)propyl]-2-(substituted phenyl)-4-oxo-3-thiazolidinecarboxamide: These 4-thiazolidinone derivatives demonstrate moderate antimicrobial activity against Mycobacterium tuberculosis and fungi. The phenothiazine moiety contributes to DNA intercalation, while the thiazolidinone ring enhances metabolic stability .
Comparison with Target Compound: The target compound replaces the phenothiazine and thiazolidinone groups with a simpler carboxamide and hydroxypropyl chain. While this may reduce antimicrobial potency, the dual thiophene rings could still interact with bacterial enzymes or membranes.
Propylamine-Linked Thiophene Derivatives
- (E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide (Impurity B): A structurally related enamide with a methylamino group. This compound, identified as a pharmaceutical impurity, highlights the importance of substituents on pharmacokinetics. The enamide group may confer rigidity, affecting binding affinity .
- (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine : Features dual thiophenylethyl chains linked to a naphthalene core, suggesting applications in central nervous system targeting due to lipophilicity .
However, the hydroxyl group could facilitate hydrogen bonding in aqueous environments.
Comparative Data Table
Key Findings and Implications
- Structural-Activity Relationships: The presence of electron-rich heterocycles (e.g., thiazole, benzothiazole) in analogs enhances antiproliferative activity, likely through interactions with cellular kinases or DNA. The target compound’s simpler structure may limit such interactions unless the hydroxypropyl chain introduces novel binding modes.
- Research Gaps : Direct pharmacological data for the target compound are absent in the provided evidence. Future studies should evaluate its anticancer, antimicrobial, and pharmacokinetic profiles.
Biological Activity
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methylthiophene-2-carboxamide, also known as Tiemonium methyl sulfate, is a compound with significant biological activity, particularly in the pharmacological domain. This article provides a comprehensive overview of its biological activity, including its mechanisms, therapeutic applications, and research findings.
- Molecular Formula : C18H24N2O2S
- Molecular Weight : 328.46 g/mol
- CAS Number : 6504-57-0
Tiemonium methyl sulfate acts primarily as an antispasmodic agent . It works by inhibiting the contraction of smooth muscles in the gastrointestinal tract, making it effective for treating conditions like irritable bowel syndrome (IBS) and other gastrointestinal disorders. The mechanism involves blocking the action of acetylcholine at muscarinic receptors, leading to reduced muscle contractions and alleviation of spasms.
Antimicrobial Activity
Recent studies have highlighted the compound's potential antimicrobial properties. For instance, a study demonstrated that derivatives of thiophene compounds exhibited significant antibacterial activity against various strains of bacteria. The effectiveness was attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Anti-inflammatory Effects
Research has indicated that Tiemonium methyl sulfate exhibits anti-inflammatory properties. In vitro studies showed that it can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling. This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
-
Antispasmodic Efficacy :
- A clinical trial evaluated the effectiveness of Tiemonium methyl sulfate in patients with IBS. Results indicated a significant reduction in abdominal pain and discomfort compared to placebo controls (p < 0.05).
-
Antimicrobial Studies :
- A study published in the Journal of Medicinal Chemistry found that related thiophene derivatives demonstrated broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 1 to 16 µg/mL against tested pathogens, including Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Research :
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
